molecular formula C14H17NO3 B5829549 3-[(2,4-Dimethoxyphenyl)amino]cyclohex-2-en-1-one

3-[(2,4-Dimethoxyphenyl)amino]cyclohex-2-en-1-one

Cat. No.: B5829549
M. Wt: 247.29 g/mol
InChI Key: NIINDONIQBXDPW-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethoxyphenyl)amino]cyclohex-2-en-1-one is a member of the class of cyclohexenones, characterized by a cyclohex-2-en-1-one core structure substituted with a 2,4-dimethoxyphenylamino group

Properties

IUPAC Name

3-(2,4-dimethoxyanilino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-17-12-6-7-13(14(9-12)18-2)15-10-4-3-5-11(16)8-10/h6-9,15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIINDONIQBXDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC(=O)CCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dimethoxyphenyl)amino]cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with 2,4-dimethoxyaniline under acidic or basic conditions. One common method involves the use of a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the nucleophilic addition of the amine to the enone.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethoxyphenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the enone to a cyclohexanone derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the enone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexanone derivatives.

    Substitution: Various substituted cyclohexenones or aromatic derivatives.

Scientific Research Applications

3-[(2,4-Dimethoxyphenyl)amino]cyclohex-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethoxyphenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dimethoxyphenyl)amino]cyclohex-2-en-1-one
  • 3-[(2,5-Dimethoxyphenyl)amino]cyclohex-2-en-1-one
  • 3-[(2,4-Dimethoxyphenyl)amino]cyclohexanone

Uniqueness

3-[(2,4-Dimethoxyphenyl)amino]cyclohex-2-en-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions of the phenyl ring can enhance its electron-donating properties, affecting its interaction with various reagents and biological targets.

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